ETX1317 sodium

Oral bioavailability DBO β-lactamase inhibitor Prodrug pharmacokinetics

ETX1317 sodium is a novel diazabicyclooctane (DBO) class serine β-lactamase inhibitor (BLI) that covalently acylates and inactivates Ambler Class A, C, and D β-lactamases. Unlike earlier DBO BLIs such as avibactam, durlobactam, and relebactam—which contain a sulfate moiety and are restricted to intravenous (IV) administration—ETX1317 incorporates a fluoroacetate activating group and an endocyclic carbon–carbon double bond, enabling oral bioavailability via its isopropyl ester prodrug ETX0282.

Molecular Formula C10H11FN3NaO5
Molecular Weight 295.2
Cat. No. B1192677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETX1317 sodium
SynonymsETX1317;  ETX-1317;  ETX 1317;  EXT-1317 sodium;  2209871-80-5 (lithium),
Molecular FormulaC10H11FN3NaO5
Molecular Weight295.2
Structural Identifiers
SMILESO=C(O[Na])[C@H](ON1[C@]2([H])C(C)=C[C@H](C(N)=O)[N@@](C2)C1=O)F
InChIInChI=1S/C13H17FN2O6/c1-6(2)21-12(19)10(14)22-16-9-5-15(13(16)20)8(11(17)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H,17,18)/t8-,9+,10+/m1/s1
InChIKeyKAHSYHYNYBDKGV-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ETX1317 Sodium: A Broad-Spectrum Diazabicyclooctane Serine β-Lactamase Inhibitor for Oral Combination Therapy Against MDR Enterobacterales


ETX1317 sodium is a novel diazabicyclooctane (DBO) class serine β-lactamase inhibitor (BLI) that covalently acylates and inactivates Ambler Class A, C, and D β-lactamases . Unlike earlier DBO BLIs such as avibactam, durlobactam, and relebactam—which contain a sulfate moiety and are restricted to intravenous (IV) administration—ETX1317 incorporates a fluoroacetate activating group and an endocyclic carbon–carbon double bond, enabling oral bioavailability via its isopropyl ester prodrug ETX0282 . ETX1317 restores the antibacterial activity of partner β-lactams, most notably the third-generation cephalosporin cefpodoxime, against multi-drug-resistant Enterobacterales including carbapenem-resistant strains . The combination of ETX0282 with cefpodoxime proxetil is in clinical development as an oral therapy for complicated urinary tract infections .

Why ETX1317 Sodium Cannot Be Substituted by Other DBO or β-Lactamase Inhibitors Without Loss of Key Differentiating Properties


DBO β-lactamase inhibitors and other BLI classes are not interchangeable for procurement or research purposes because ETX1317 achieves a unique combination of three features absent from any single approved or developmental comparator: (i) oral bioavailability via a prodrug strategy that is not available with avibactam, durlobactam, or relebactam ; (ii) broader and more potent enzyme inhibition than avibactam across Class A, C, and D serine β-lactamases, including carbapenemases ; and (iii) retention of full antibacterial potency against KPC-3 variants that confer clinical resistance to ceftazidime-avibactam . Substituting another DBO BLI would forfeit the oral route of administration, while substituting another oral BLI (e.g., tebipenem or sulopenem) would lose the β-lactamase inhibitor mechanism and the ability to restore cephalosporin activity against ESBL- and carbapenemase-producing pathogens. The quantitative evidence below demonstrates exactly where these differences are measurable and decision-relevant.

ETX1317 Sodium: Quantitative Head-to-Head Evidence for Procurement and Selection Decisions


Oral Bioavailability of ETX1317 Prodrug Versus IV-Only DBO Comparators

ETX1317, via its orally administered isopropyl ester prodrug ETX0282, achieves high oral bioavailability across preclinical species, whereas all earlier DBO BLIs—avibactam, durlobactam (ETX2514), and relebactam—are restricted to IV administration due to their sulfate-containing structures . In rats, comparison of plasma ETX1317 AUC after IV dosing of ETX1317 versus oral dosing of ETX0282 demonstrated 98% oral bioavailability . In dogs, oral bioavailability was 97%, and in monkeys, 78% . Neither avibactam nor durlobactam has an oral prodrug, and both are formulated exclusively for IV infusion .

Oral bioavailability DBO β-lactamase inhibitor Prodrug pharmacokinetics Route of administration

Enzyme Inhibition Potency (IC50) of ETX1317 Versus Avibactam Across Class A, C, and D β-Lactamases

In a direct head-to-head comparison using a continuous nitrocefin turnover assay with purified enzymes, ETX1317 showed lower IC50 values (meaning greater potency) than avibactam against all 8 serine β-lactamases tested across Class A, C, and D . The differentiation was most pronounced against carbapenemases: for OXA-24, ETX1317 IC50 was 0.54 μM versus 32 μM for avibactam (59-fold more potent); for OXA-48, 0.077 μM vs. 0.88 μM (11-fold); for KPC-2, 0.043 μM vs. 0.18 μM (4.2-fold); and for TEM-1, 0.003 μM vs. 6.9 μM (2,300-fold) . Against CTX-M-15, the most prevalent ESBL globally, ETX1317 achieved an IC50 of 0.002 μM vs. 0.009 μM for avibactam (4.5-fold) .

β-Lactamase inhibition IC50 Carbapenemase Enzyme kinetics Avibactam comparator

Antibacterial Potency of Cefpodoxime-ETX1317 Versus Cefpodoxime Alone and Other Oral Agents Against Global MDR UTI Enterobacterales Isolates

Against a global collection of 1,994 recent clinical UTI Enterobacterales isolates, cefpodoxime combined with ETX1317 at a fixed 1:2 ratio achieved MIC50/90 values of 0.06/0.13 μg/mL, with 99.9% of strains inhibited at ≤2 μg/mL . In contrast, cefpodoxime alone had MIC50/90 values of 0.5/>16 μg/mL, with only 72.7% of strains inhibited at ≤2 μg/mL . Compared with other oral agents commonly used for UTIs, cefpodoxime-ETX1317 was superior: the non-susceptible rates for this isolate collection were 25.4% for cefpodoxime, 36.4% for amoxicillin-clavulanic acid, 35.4% for levofloxacin, 38.9% for nitrofurantoin, and 34% for trimethoprim-sulfamethoxazole . The potency of cefpodoxime-ETX1317 was comparable to the IV agents ceftazidime-avibactam and meropenem . In a review of oral BLI combinations in clinical development, cefpodoxime-ETX0282 showed MIC90 of 2 mg/L against 303 ESBL-positive Enterobacterales and MIC90 of 0.12 mg/L against 301 ESBL-positive E. coli .

MIC Cefpodoxime UTI Enterobacterales Oral antibacterials Antimicrobial susceptibility

Retained Cefpodoxime-ETX1317 Susceptibility Against KPC-3 Mutants That Confer Ceftazidime-Avibactam Resistance

Three clinically observed KPC-3 mutations (V240G, D179Y, and D179Y/T243M) that cause resistance to the IV combination ceftazidime-avibactam were tested for their effect on cefpodoxime-ETX1317 susceptibility in isogenic E. coli strains . All four strains—expressing wild-type KPC-3 or one of the three mutant variants—retained susceptibility to cefpodoxime-ETX1317 at a 1:2 ratio with essentially identical MIC values of 0.125–0.25 μg/mL cefpodoxime . The mutations had little or no effect on the kinact/Ki values for inhibition of KPC-3 by ETX1317 . Furthermore, ETX1317 dissociation (koff) from the D179Y and D179Y/T243M mutant enzymes was much slower than from wild-type KPC-3, indicating that resistance mutations in the Ω-loop region actually stabilize the covalent ETX1317-enzyme complex .

KPC-3 Ceftazidime-avibactam resistance Resistance mutations Cefpodoxime-ETX1317 Isogenic strains

Partition Ratio of ~1 for ETX1317 Across β-Lactamases Indicating No Inhibitor Degradation, in Contrast to Durlobactam Turnover by KPC-2

Partition ratios (the molar ratio of inhibitor to enzyme required for complete inhibition, reflecting whether the inhibitor is also a substrate for the enzyme) were determined for ETX1317 with five β-lactamases . All partition ratios were approximately 1, indicating that ETX1317 is not measurably degraded by any of the enzymes tested, even at very high enzyme concentrations (1–10 μM) . In contrast, it was previously observed that durlobactam (ETX2514) is slowly degraded by KPC-2, such that its partition ratio increases over time . For ETX1317 with KPC-2, even after extending incubation from 1 h to 3 h, the partition ratio remained 1.1, confirming the absence of measurable turnover . The second-order rate constants for inhibition (kinact/Ki) show ETX1317 is intermediate in potency between durlobactam and avibactam: e.g., against KPC-2, ETX1317 kinact/Ki = 4.9 × 10^4 M⁻¹s⁻¹ vs. durlobactam 9.3 × 10^5 M⁻¹s⁻¹ and avibactam 6 × 10^3 M⁻¹s⁻¹ .

Partition ratio Inhibitor stability KPC-2 Durlobactam Mechanism-based inhibition

PK/PD Target Attainment for ETX1317 Demonstrating Low %Time Above Threshold Required for Stasis and 1-log Kill in Hollow-Fiber and Chemostat Models

In hollow-fiber infection models (HFIM) and chemostat models simulating human PK profiles, the %Time > critical threshold (CT) of 1 μg/mL ETX1317 required for stasis ranged from 7% to 60% and for 1-log10 kill from 14% to 65%, depending on the strain and its cefpodoxime-ETX1317 MIC . For the most susceptible strains (MIC 0.125 μg/mL), only 7% Time > CT (equivalent to ~1.7 h/day) was needed for stasis and 14% for 1-log kill . For strains with MIC of 1 μg/mL, higher %Time > CT of 59–60% was required for stasis and 63–65% for 1-log kill . The best PK/PD index was %Time > CT at 1× or 2× MIC (R² = 0.92–0.99) . Human PK predictions for ETX1317, based on allometric scaling from dog and monkey data, supported that these PK/PD targets are achievable with oral ETX0282 dosing .

Pharmacokinetics/Pharmacodynamics PK/PD Target attainment Hollow-fiber infection model Dose optimization

ETX1317 Sodium: High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Oral Therapy Development for Complicated Urinary Tract Infections (cUTI) Caused by ESBL- and Carbapenemase-Producing Enterobacterales

ETX1317 (as prodrug ETX0282) combined with cefpodoxime proxetil is the only oral BL/BLI combination in clinical development that achieves MIC90 values comparable to IV ceftazidime-avibactam and meropenem against a global collection of MDR UTI isolates (MIC50/90 of 0.06/0.13 μg/mL; 99.9% susceptible at ≤2 μg/mL) , while providing oral bioavailability of 78–98% across preclinical species . For industrial procurement, this combination addresses the documented gap in oral Gram-negative therapy, potentially enabling community treatment of resistant UTIs and reducing hospitalization rates. Preclinical murine thigh infection models confirm oral in vivo efficacy: combination dosing (CPDP 50 mg/kg + ETX0282 50 mg/kg, q6h, p.o.) achieved −1.13 to −1.39 log10 CFU/g reduction at 24 h, comparable to subcutaneous meropenem at 600 mg/kg .

Addressing Ceftazidime-Avibactam Resistance in KPC-Producing Enterobacterales via ETX1317-Based Combination

For research programs and procurement targeting KPC-producing carbapenem-resistant Enterobacterales, ETX1317 provides a critical differentiation from ceftazidime-avibactam: three clinically documented KPC-3 mutations (V240G, D179Y, D179Y/T243M) that cause CAZ-AVI resistance do not alter cefpodoxime-ETX1317 susceptibility, with MIC remaining at 0.125–0.25 μg/mL across all variants . This retained activity is mechanistically explained by the slower dissociation of ETX1317 from the Ω-loop mutant enzymes . This positions ETX1317 as the preferred β-lactamase inhibitor for KPC-mediated resistance where CAZ-AVI failure is a documented risk.

Mechanistic Studies of DBO-β-Lactamase Covalent Inhibition and Drug Design Using ETX1317 as a Scaffold with Defined Enzyme Kinetics

ETX1317 provides a well-characterized chemical biology tool with quantitative enzyme inhibition parameters for multiple clinically relevant β-lactamases. The partition ratio of ~1 across five enzymes demonstrates that ETX1317 is a pure inhibitor, not a substrate . The second-order rate constants (kinact/Ki) span from 6.8 × 10² M⁻¹s⁻¹ (OXA-10) to 4.8 × 10⁶ M⁻¹s⁻¹ (CTX-M-15) , while dissociation rate constants (koff) range from ~0 s⁻¹ (OXA-48) to 8 × 10⁻³ s⁻¹ (TEM-1) . These data, combined with the crystal structure of ETX1317 bound to CTX-M-14 (PDB 6VHS) , make ETX1317 a valuable reference compound for structure-based design of next-generation oral BLIs targeting serine β-lactamases.

Comparator Benchmarking for Novel Oral β-Lactamase Inhibitor Discovery Programs

For medicinal chemistry and industrial anti-infective discovery programs, ETX1317 serves as a critical benchmark for oral BLI candidates because it uniquely combines oral bioavailability , broad Class A/C/D enzyme inhibition with greater potency than avibactam , and retained activity against CAZ-AVI-resistant KPC variants . Any new oral BLI candidate should be compared against ETX1317 on at least these three axes to demonstrate meaningful differentiation. The quantitative in vitro and in vivo datasets available across multiple published studies provide robust reference values for side-by-side comparator profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETX1317 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.